L-Isoleucine can be synthesized through several biochemical pathways, primarily involving the conversion of threonine. In Escherichia coli, L-Isoleucine is produced via a series of enzymatic reactions that begin with aspartic acid. The process involves the following steps:
Recent advancements have focused on enhancing yield by genetically modifying strains of E. coli to optimize these pathways. For instance, disrupting the threonine metabolic pathway can significantly increase L-Isoleucine production .
L-Isoleucine participates in various biochemical reactions essential for metabolism:
The technical details of these reactions often involve specific enzymes that facilitate the conversion processes, which are crucial for maintaining amino acid balance within organisms .
L-Isoleucine functions primarily through its role in protein synthesis and energy production. It serves as a substrate for various enzymes involved in metabolic pathways:
The mechanisms underlying these processes involve complex signaling pathways that regulate amino acid uptake and utilization in tissues such as muscle .
These properties make L-Isoleucine suitable for various applications in biochemistry and nutrition .
L-Isoleucine has numerous applications in scientific research:
Additionally, it is utilized in clinical settings to assess nutritional status or dietary deficiencies .
The structural design of L-Isoleucine-(¹³C₆) prioritizes metabolic equivalence to natural isoleucine while enabling mass spectrometry (MS) or nuclear magnetic resonance (NMR) detection. Uniform carbon-13 labeling ensures:
Table 1: Key Molecular Parameters of L-Isoleucine-(¹³C₆)
| Property | Specification |
|---|---|
| Molecular Formula | ¹³C₆H₁₃NO₂ |
| CAS Number | 201740-82-1 |
| Molecular Weight | 137.13 g/mol |
| Isotopic Purity Threshold | ≥98% ¹³C |
| Solubility | 91.15 mM in water (ultrasonic) |
For microbial flux studies, minimal media with [¹³C₆]-glucose facilitate de novo biosynthesis of ¹³C₆-Ile, generating measurable ¹³C-¹³C coupling patterns in NMR for pathway confirmation [7]. In cancer research, spatially resolved distributions in tumors are mapped using matrix-assisted laser desorption/ionization Fourier-transform ion cyclotron resonance MSI (MALDI-FTICR-MSI), revealing nutrient partitioning between viable and necrotic regions [1].
Dual-labeled L-Isoleucine-(¹³C₆,¹⁵N) (MW: 138.12 g/mol) introduces orthogonal detection capabilities:
Fragmentation in tandem MS yields complementary ions:
Table 2: MS Fragmentation Signatures of Dual-Labeled Isoleucine
| Ion Type | m/z Shift (vs. unlabeled) | Informational Value |
|---|---|---|
| [M+H]⁺ | +7 | Molecular ion confirmation |
| b/y-ions | +1 (per ¹⁵N) | Peptide sequence localization |
| Side-chain ions | +3 to +6 | Carbon flux origin |
In microbial consortia, peptide-based ¹³C metabolic flux analysis (¹³C-MFA) leverages species-specific tryptic peptides containing dual-labeled Ile to resolve cross-species metabolite exchange without physical separation [10].
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) requires:
Table 3: SILAC Workflow Efficiency with ¹³C₆-Isoleucine
| Parameter | ¹³C₆-Isoleucine | ¹³C₆-Phenylalanine |
|---|---|---|
| Cell Line Compatibility | Mammalian, insect | Mammalian only |
| Incorporation Time | 5–7 days | 7–10 days |
| Labeling Efficiency | >95% after 6 divisions | >95% after 8 divisions |
| Cost (per experiment) | $$$ | $$$$ |
Pulsed SILAC (pSILAC) using ¹³C₆-Ile quantifies de novo protein synthesis rates in time-series studies, distinguishing newly synthesized proteomes from pre-existing pools [2] [8]. NeuCode SILAC further multiplexes by exploiting high-resolution MS to distinguish ¹³C₆-Ile from other heavy amino acids within 5 ppm mass differences [2].
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